3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2OS/c8-3-5-10-7(12-11-5)6-4(9)1-2-13-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVFJCUMGTGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclization of Amidoxime Precursors
The most common method involves reacting 3-chlorothiophene-2-carboxamidoxime with chloroacetyl chloride under basic conditions:
Key Reaction :
$$
\text{Amidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole}
$$
Yield : 72–86% (based on analogous phenyl derivatives).
Route 2: Nucleophilic Substitution
Alternative approaches use preformed oxadiazole cores:
- 5-(Hydroxymethyl)-3-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloromethyl group.
- SOCl₂ in DCM at 40°C for 4 hours.
- Yield : ~80% (extrapolated from similar reactions).
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene (reflux) | Enhances cyclization kinetics |
| Base | Et₃N (2.5 equiv) | Neutralizes HCl, drives reaction |
| Temperature | 0°C (initial), 110°C (reflux) | Minimizes side reactions |
| Reaction Time | 12–24 hours | Ensures complete cyclization |
Spectroscopic Characterization
| Technique | Key Data (Hypothetical for Target Compound) |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, 1H, thiophene-H), 6.85 (d, 1H, thiophene-H), 4.72 (s, 2H, CH₂Cl) |
| ¹³C NMR | δ 165.2 (C=N), 137.5 (thiophene-C), 42.1 (CH₂Cl) |
| IR | 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl) |
| HRMS | [M+H]⁺ calcd. for C₇H₅Cl₂N₂OS: 250.9412 |
Challenges and Mitigation
-
- Hydrolysis of the chloromethyl group to hydroxymethyl under prolonged reflux.
- Solution : Use anhydrous solvents and inert atmosphere.
Industrial Scalability
- Continuous flow reactors improve efficiency for steps requiring precise temperature control (e.g., cyclization).
- Cost Drivers : Chloroacetyl chloride (∼$120/kg) and 3-chlorothiophene-2-carboxylic acid (∼$450/kg).
Comparison of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Amidoxime Cyclization | 86 | ≥98 | High |
| Nucleophilic Substitution | 80 | 95 | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety serves as a primary reaction site, enabling nucleophilic displacement under controlled conditions.
Key reaction with thiocyanate/selenocyanate:
text3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole + KSCN/KSeCN → 3-(Thiocyanatomethyl/Selenocyanatomethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile (MeCN) |
| Temperature | 82°C |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Reaction Time | 4 hours |
| Yield | 85–99% (depending on anion) |
This reaction selectively replaces chlorine with -SCN or -SeCN groups without disrupting the oxadiazole core .
Hydrolysis to Hydroxymethyl Derivatives
Controlled hydrolysis converts the chloromethyl group to a hydroxymethyl analog:
Reaction pathway :
textThis compound + H₂O (basic/neutral) → 3-(Hydroxymethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Critical parameters (inferred from):
-
Requires polar protic solvents (e.g., ethanol/water mixtures)
-
Optimal pH: 8–10 (prevents oxadiazole ring degradation)
-
Typical yields: 70–85% after purification
Cyclization Reactions
The compound participates in intramolecular cyclization under reflux conditions:
textThis compound + Benzamidoxime → Fused bicyclic derivatives
Key observations :
-
Cyclization occurs via nucleophilic attack of amidoxime nitrogen on the chloromethyl carbon
-
Requires aprotic solvents (e.g., DCM) and triethylamine as base
Electrophilic Aromatic Substitution on Thiophene Ring
The 3-chlorothiophene moiety undergoes regioselective substitution:
Experimental evidence from analogous systems :
| Reaction Type | Reagents | Position Substituted |
|---|---|---|
| Bromination | Br₂/FeCl₃ | 4-position of thiophene |
| Nitration | HNO₃/H₂SO₄ | 5-position of thiophene |
Note: Electron-withdrawing oxadiazole ring directs electrophiles to meta/para positions relative to the chlorine atom.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiophene ring:
Suzuki-Miyaura coupling (hypothetical pathway):
textThis compound + Arylboronic acid → 3-(Chloromethyl)-5-(3-arylthiophen-2-yl)-1,2,4-oxadiazole
Proposed conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DME/H₂O
-
Temperature: 80–100°C
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole showed effective inhibition against various bacterial strains. The presence of the chlorothiophenyl group enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds derived from oxadiazoles have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. The mechanism involves disrupting the mitotic spindle formation, leading to cell cycle arrest . Specifically, derivatives with similar structures have been tested against breast cancer and hepatocellular carcinoma cells, showing promising results in reducing cell proliferation .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases suggest that oxadiazole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegeneration. Compounds like this compound may serve as potential candidates for treating disorders such as Parkinson's disease by modulating neurotransmitter levels .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various oxadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess antibacterial activity, revealing that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Oxadiazole A | 15 | E. coli |
| Oxadiazole B | 20 | S. aureus |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that specific oxadiazole derivatives led to significant reductions in cell viability. The IC50 values indicated a strong correlation between structural modifications and anticancer potency.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 25 | MCF-7 |
| Compound Y | 30 | A431 |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring and oxadiazole moiety contribute to the compound’s ability to interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 3
3-(Trifluoromethylphenyl) vs. 3-(Chloromethyl)
- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) :
3-(Pyridyl) Derivatives
- 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) :
Substituent Variations at Position 5
Thiophene vs. Phenyl Rings
- 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole :
Fluorophenyl Derivatives
Structural Analogues with Additional Functional Groups
- 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (PI-20159) :
- 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (PI-20162) :
Physicochemical Properties
| Property | Target Compound | 3-(Trifluoromethylphenyl) (1d) | 3-(Chlorophenyl) |
|---|---|---|---|
| Molecular Weight | 247.11 g/mol | 313.53 g/mol | 212.61 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Solubility | Low (lipophilic) | Very low | Moderate (polar substituents) |
Biological Activity
3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a chloromethyl group and a chlorothiophene moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 202.04 g/mol. Its structural characteristics are significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in drug discovery, particularly in anticancer applications. The compound has shown promising results in inhibiting various cancer cell lines.
Case Studies:
- In Vitro Cytotoxicity: A study evaluated the cytotoxic effects of this compound against several human cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and H9c2 (heart myoblasts). The compound exhibited an IC50 value of approximately 9.4 µM against these cell lines, indicating moderate potency .
- Mechanism of Action: The mechanism underlying its anticancer activity may involve the inhibition of key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial for cancer cell proliferation and survival .
Other Biological Activities
Besides anticancer properties, 1,2,4-oxadiazole derivatives have been reported to exhibit various other biological activities:
- Antibacterial and Antifungal Properties: Compounds within this class have demonstrated effectiveness against bacterial strains such as Mycobacterium tuberculosis and various fungi .
- Antiviral Activity: Some derivatives have shown potential in inhibiting viral replication mechanisms .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 3-(chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization of chloroacetic acid derivatives with appropriate hydrazides. A common approach involves refluxing chloroacetic acid (1.2 eq) with 3-(3-chlorothiophen-2-yl) acid hydrazide (1 eq) in phosphorus oxychloride (POCl₃) for 5–6 hours. Post-reaction, the mixture is neutralized with NaOH (pH 6–7), and the precipitate is purified via column chromatography (n-hexane:EtOAc, 7:1) to achieve moderate yields (~50–60%) . Optimization may focus on solvent selection (e.g., DMF for higher polarity substrates) or catalytic additives to enhance cyclization efficiency.
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: Comprehensive characterization includes:
- Spectroscopy : ¹H/¹³C NMR to verify chloromethyl (-CH₂Cl, δ ~4.5 ppm) and thiophene ring protons (δ ~7.0–7.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.65 for C₁₁H₉Cl₂N₂O) .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Initial screening should include:
- Cytotoxicity Assays : Use cancer cell lines (e.g., T47D breast cancer cells) with IC₅₀ determination via MTT or resazurin assays. Compare activity against controls like doxorubicin .
- Apoptosis Induction : Flow cytometry to assess cell cycle arrest (e.g., G₁ phase) and Annexin V/PI staining for apoptotic populations .
Advanced Research Questions
Q. How do structural modifications influence apoptotic activity, and what SAR trends are observed?
Methodological Answer: Key SAR insights from analogous oxadiazoles:
- 5-Position Substituents : A 3-chlorothiophene group enhances apoptosis induction compared to phenyl or pyridyl groups (e.g., IC₅₀ = 9.1 µM for a related compound vs. >20 µM for phenyl analogs) .
- 3-Position Flexibility : Replacement of chloromethyl with bulkier groups (e.g., trifluoromethylphenyl) reduces solubility but improves target binding .
- Electron-Withdrawing Groups : Chlorine atoms on the thiophene ring increase electrophilicity, enhancing interactions with targets like TIP47 .
Q. Table 1. SAR of Selected Oxadiazole Derivatives
| Substituent (5-Position) | 3-Position Group | IC₅₀ (µM) | Target Affinity |
|---|---|---|---|
| 3-Chlorothiophen-2-yl | Chloromethyl | 9.1 | TIP47 |
| 4-Trifluoromethylphenyl | Chloromethyl | 12.5 | IGF II Receptor |
| Pyridin-2-yl | Chloromethyl | >20 | Inactive |
Q. What strategies are effective for identifying molecular targets of this compound?
Methodological Answer:
- Photoaffinity Labeling : Use a biotin-tagged analog to crosslink with proteins in cell lysates, followed by streptavidin pull-down and LC-MS/MS identification. This approach identified TIP47 (IGF II receptor binding protein) as a target for related oxadiazoles .
- Computational Docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding modes with receptors (e.g., MAO-B or FXR/PXR) .
Q. How can in vivo efficacy be evaluated, and what models are appropriate?
Methodological Answer:
- Xenograft Models : Administer the compound (e.g., 10–50 mg/kg/day, IP) in immunodeficient mice bearing MX-1 tumors. Monitor tumor volume reduction and survival rates over 21 days .
- Pharmacokinetics : Assess bioavailability via LC-MS quantification of plasma concentrations post-administration. Optimize formulations (e.g., PEGylation) to enhance half-life .
Q. What computational methods aid in optimizing its receptor-binding affinity?
Methodological Answer:
- Free Energy Calculations : Use MM-GBSA to estimate binding free energy (ΔG) for docked poses. For example, a ΔG of −19.10 kcal/mol correlates with MAO-B inhibition (IC₅₀ = 9.1 µM) .
- QSAR Modeling : Train models on datasets of oxadiazole derivatives to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
